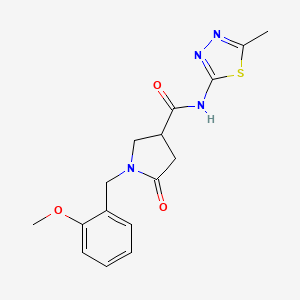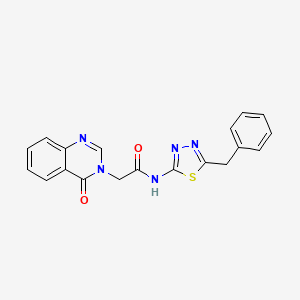
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole and quinazolinone derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Quinazolinone Ring: The quinazolinone ring can be synthesized by the condensation of anthranilic acid derivatives with amides or esters, followed by cyclization.
Coupling of the Two Moieties: The final step involves coupling the thiadiazole and quinazolinone moieties through an acetamide linkage. This can be achieved by reacting the appropriate intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases such as cancer, infections, or inflammatory conditions.
Industry: As a precursor for the synthesis of materials with specific properties.
作用机制
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired therapeutic effect. The exact molecular targets and pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide: can be compared with other thiadiazole and quinazolinone derivatives.
Thiadiazole Derivatives: Known for their antimicrobial, anti-inflammatory, and anticancer activities.
Quinazolinone Derivatives: Known for their antitumor, anticonvulsant, and anti-inflammatory properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features of both thiadiazole and quinazolinone, which may confer unique biological activities and therapeutic potential.
属性
分子式 |
C19H15N5O2S |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C19H15N5O2S/c25-16(11-24-12-20-15-9-5-4-8-14(15)18(24)26)21-19-23-22-17(27-19)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,23,25) |
InChI 键 |
DYELZDKZBKCINE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B11009598.png)
![4-hydroxy-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}quinoline-3-carboxamide](/img/structure/B11009601.png)
![N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11009604.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-{3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B11009615.png)
![N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-leucine](/img/structure/B11009621.png)
![N-[2-(1H-indol-3-yl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11009636.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11009637.png)
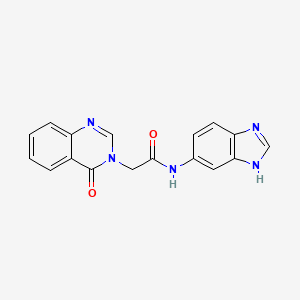
![N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11009647.png)
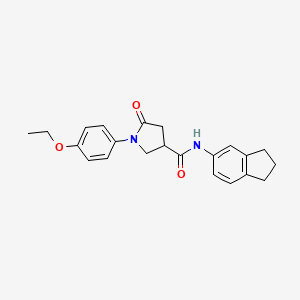
![3-{(2S)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazolin-4(3H)-one](/img/structure/B11009661.png)
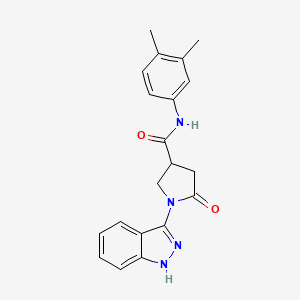
![N-[5-(1H-benzimidazol-2-yl)pentyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B11009674.png)
